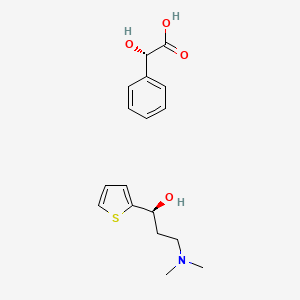

(1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid is a complex organic molecule that combines a thiophene ring with a dimethylamino group and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol typically involves the reaction of thiophene derivatives with dimethylamine under controlled conditions. The process may include steps such as:

Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions where dimethylamine is introduced to the thiophene ring.

Formation of the propanol side chain: This can be achieved through various organic reactions, including reduction or addition reactions.

For the (2S)-2-hydroxy-2-phenylacetic acid component, the synthesis may involve:

Hydroxylation of phenylacetic acid: This can be achieved using oxidizing agents under controlled conditions to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using flow microreactor systems to ensure efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Asymmetric Hydrogenation

A Mn-PNN catalyst enables stereoselective hydrogenation of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride to yield the (R)-enantiomer with 97% yield and 74% enantiomeric excess (ee) .

Reaction Conditions :

-

Catalyst: Mn-PNN (0.5 mol%)

-

Solvent: Ethanol

-

Pressure: 30 bar H₂

-

Temperature: 50°C

-

Duration: 16 hours

Sodium Borohydride Reduction

Industrial-scale reduction of the ketone precursor (3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride) uses NaBH₄ in methanol/water at 0–5°C, achieving 75 kg yield after purification .

Reaction Steps :

-

Base activation with NaOH.

-

Slow addition of NaBH₄ at 0–5°C.

-

Extraction with methylene chloride.

-

Solvent removal and hexane crystallization.

Enantiomeric Resolution

Racemic mixtures are resolved via diastereomeric salt formation with L-mandelic acid, isolating the (S)-enantiomer for pharmaceutical use (e.g., duloxetine synthesis) .

Hydrolysis of Mandelonitrile

Mandelonitrile undergoes acid-catalyzed hydrolysis (HCl, H₂O) to yield (S)-mandelic acid with high optical purity.

Reaction :

C6H5CH(OH)CN+H2OHClC6H5CH(OH)COOH

Enzymatic Resolution

Lipases or esterases selectively hydrolyze racemic mandelic acid esters to isolate the (S)-enantiomer.

Key Reaction Data

Stability and Reactivity

-

Amino Alcohol : Prone to oxidation at the hydroxyl group; stabilized via inert atmosphere storage.

-

Mandelic Acid : Undergoes esterification with alcohols (e.g., methyl mandelate synthesis) using acid catalysts.

Scientific Research Applications

Biological Applications

Both components of the compound exhibit significant biological activities:

- Pharmacological Potential : The compound has shown promise in various pharmacological studies, particularly in the development of drugs targeting central nervous system disorders due to its ability to interact with neurotransmitter systems.

- Analgesic Properties : The dimethylamino group is known for its analgesic effects, making this compound a candidate for pain management therapies.

Synthesis and Derivatives

The synthesis typically involves several steps, including the formation of the thiophene ring and subsequent functionalization. Notably, it serves as an intermediate in the synthesis of other pharmaceutical compounds, such as duloxetine, which is used for treating depression and anxiety disorders.

Case Studies

- Duloxetine Synthesis : Research indicates that (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol is a crucial intermediate in synthesizing duloxetine, highlighting its importance in developing antidepressant medications. The synthesis pathway involves converting this compound into mandelic acid derivatives, which are essential for the final drug formulation .

- Neuropharmacology : A study demonstrated that modifications to the thiophene component can enhance the neuropharmacological profile of related compounds, suggesting that this compound could lead to new treatments for neurological conditions.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Thiophenol | C6H5SH | Contains sulfur; used in organic synthesis |

| Dimethylaminophenol | C8H11N | Exhibits analgesic properties; similar amine functionality |

| Phenylalanine | C9H11NO2 | An amino acid; important for protein synthesis |

This table illustrates how (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol and (2S)-2-hydroxy-2-phenylacetic acid compare to other compounds with similar structures, emphasizing their unique therapeutic potential.

Mechanism of Action

The mechanism of action of (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The thiophene ring and phenylacetic acid moiety may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

(1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine: Used in the synthesis of enantiopure ethylenediamines and as a co-catalyst in enantioselective hydrogenation.

tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate: An intermediate in pharmaceutical synthesis.

Biological Activity

The compounds (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol and (2S)-2-hydroxy-2-phenylacetic acid are of significant interest in pharmacology due to their potential therapeutic applications. The former is known as an impurity of duloxetine, an antidepressant, while the latter is a prominent compound in various biological studies. This article explores their biological activities, mechanisms of action, and relevant research findings.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol | C9H15NOS | 185.29 g/mol | 132335-49-0 |

| (2S)-2-hydroxy-2-phenylacetic acid | C9H10O3 | 166.17 g/mol | 150-13-0 |

(1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol

This compound serves as a chiral intermediate in the synthesis of duloxetine. Its biological activity is primarily linked to its role as an antidepressant agent. Research indicates that it may influence serotonin and norepinephrine reuptake inhibition, which are critical pathways in mood regulation.

Mechanism of Action:

- Serotonin-Norepinephrine Reuptake Inhibition: This compound may enhance the availability of serotonin and norepinephrine in the synaptic cleft, contributing to its antidepressant effects.

Case Studies:

- Antidepressant Efficacy: A study demonstrated that duloxetine, and its impurities including this compound, showed significant efficacy in treating major depressive disorder compared to placebo controls .

- Side Effects Profile: Research has also indicated that while effective, the use of this compound can lead to side effects such as nausea and fatigue, common with many antidepressants .

(2S)-2-hydroxy-2-phenylacetic acid

This compound is known for its anti-inflammatory and analgesic properties. It has been studied extensively for its potential use in treating conditions like arthritis and other inflammatory disorders.

Mechanism of Action:

- Inhibition of Pro-inflammatory Cytokines: It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to reduced inflammation .

Research Findings:

- Anti-inflammatory Effects: A clinical trial indicated that patients receiving treatment with this compound reported a significant reduction in pain levels associated with inflammatory conditions .

- Analgesic Properties: Additional studies have highlighted its effectiveness as an analgesic agent, providing relief comparable to traditional NSAIDs without the gastrointestinal side effects .

Comparative Analysis

The following table summarizes the key differences between the two compounds regarding their biological activities:

| Aspect | (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol | (2S)-2-hydroxy-2-phenylacetic acid |

|---|---|---|

| Primary Use | Antidepressant | Anti-inflammatory/Analgesic |

| Mechanism | Serotonin-Norepinephrine Reuptake Inhibition | Cytokine Inhibition |

| Side Effects | Nausea, Fatigue | Fewer side effects compared to NSAIDs |

| Clinical Applications | Major Depressive Disorder | Arthritis, Inflammatory Disorders |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, refluxing (S)-2-amino-1-thiophen-2-ylpropan-1-ol with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under inert conditions (N₂ atmosphere) achieves stereochemical retention . Solvent choice (e.g., toluene or dichloromethane) and pH control are critical to minimize racemization. Characterization via HPLC (using chiral columns) and ¹H/¹³C NMR confirms enantiomeric purity .

Q. How should researchers handle safety risks associated with these compounds?

- Safety Protocols : Both compounds exhibit acute oral toxicity (Category 4, H302) and skin/eye irritation (H315/H319). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse with water for 15 minutes and consult a physician immediately . Store in airtight containers at 2–8°C, away from oxidizers .

Q. What analytical methods validate the purity of (2S)-2-hydroxy-2-phenylacetic acid?

- Analytical Workflow :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% phosphoric acid (70:30). Retention time comparison with USP reference standards ensures accuracy .

- Mass Spectrometry : ESI-MS in negative ion mode (expected [M-H]⁻ at m/z 166.05) confirms molecular identity .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis of (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol?

- Resolution Strategy :

- Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) + 0.1% diethylamine. Adjust flow rate to 1.0 mL/min for baseline separation of (1S)- and (1R)-isomers .

- Crystallization : Recrystallize the hydrochloride salt in ethanol/water mixtures to enhance enantiomeric excess (ee > 99%) .

Q. What mechanistic insights explain the instability of (2S)-2-hydroxy-2-phenylacetic acid under acidic conditions?

- Degradation Pathways : The α-hydroxy acid moiety undergoes keto-enol tautomerism, leading to decarboxylation at pH < 3. Stabilize the compound by buffering solutions at pH 5–7 and avoiding prolonged exposure to light . Kinetic studies using UV-Vis spectroscopy (monitoring absorbance at 210 nm) quantify degradation rates .

Q. How do conflicting NMR data for these compounds arise, and how should they be resolved?

- Data Contradiction Analysis :

- Solvent Effects : Chemical shifts vary in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding. For (2S)-2-hydroxy-2-phenylacetic acid, the hydroxyl proton appears at δ 5.2 ppm in DMSO-d₆ but broadens in CDCl₃ .

- Dynamic Exchange : Amino protons in (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol exhibit temperature-dependent splitting. Collect spectra at 25°C and 300 MHz to minimize ambiguity .

Q. Methodological Tables

Table 1: Optimized HPLC Conditions for Enantiomer Separation

Table 2: Stability of (2S)-2-Hydroxy-2-phenylacetic Acid Under Various pH Conditions

Q. Key Recommendations

- Stereochemical Integrity : Use chiral derivatizing agents (e.g., Mosher’s acid chloride) for absolute configuration confirmation .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling (e.g., DFT for reaction pathway optimization) to address mechanistic uncertainties .

Properties

CAS No. |

287737-72-8 |

|---|---|

Molecular Formula |

C17H23NO4S |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

(1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid |

InChI |

InChI=1S/C9H15NOS.C8H8O3/c1-10(2)6-5-8(11)9-4-3-7-12-9;9-7(8(10)11)6-4-2-1-3-5-6/h3-4,7-8,11H,5-6H2,1-2H3;1-5,7,9H,(H,10,11)/t8-;7-/m00/s1 |

InChI Key |

LVELBSWYVMRVRO-GZTXQBDSSA-N |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC=CS1)O.C1=CC=C(C=C1)[C@@H](C(=O)O)O |

Canonical SMILES |

CN(C)CCC(C1=CC=CS1)O.C1=CC=C(C=C1)C(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.